

Application Notes: Infliximab in Cytotoxicity Assays

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Compound of Interest

Compound Name: **Infliximab**
Cat. No.: **B1170848**

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Introduction

Infliximab, a chimeric monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF- α), is a cornerstone biologic for treating various inflammatory diseases. Beyond its well-documented neutralization of soluble TNF- α , **infliximab**'s therapeutic efficacy is also attributed to its ability to induce cytotoxicity in cells expressing transmembrane TNF- α (tmTNF- α). This cytotoxic activity is primarily mediated through two key immunological mechanisms: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).^{[1][2]} Understanding and quantifying these cytotoxic effects are crucial for the development and characterization of **infliximab** and its biosimilars.

These application notes provide detailed protocols for assessing the ADCC and CDC activities of **infliximab**, along with data presentation guidelines and visualizations of the underlying signaling pathways.

Mechanisms of Infliximab-Mediated Cytotoxicity

Infliximab, an IgG1 antibody, can trigger the lysis of tmTNF- α expressing cells through its Fc region.^[2]

- Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): **Infliximab** binds to tmTNF- α on target cells. The Fc portion of **infliximab** is then recognized by Fc γ receptors (like CD16) on

immune effector cells, such as Natural Killer (NK) cells.[3] This engagement activates the effector cells, leading to the release of cytotoxic granules containing perforin and granzymes, ultimately inducing apoptosis in the target cell.[4][5]

- Complement-Dependent Cytotoxicity (CDC): Upon binding to tmTNF- α on the target cell surface, the Fc region of **infliximab** can activate the classical complement pathway. This is initiated by the binding of C1q to the antibody-antigen complex, triggering a cascade of complement protein activation that culminates in the formation of the Membrane Attack Complex (MAC). The MAC creates pores in the target cell membrane, leading to cell lysis.[2][6]
- Reverse Signaling (Outside-to-inside signaling): The binding of **infliximab** to tmTNF- α can also initiate intracellular signaling pathways within the TNF- α -expressing cell itself.[1][7] This "reverse signaling" can lead to apoptosis and cell cycle arrest, contributing to the overall cytotoxic effect.[8][9] This process often involves the activation of c-Jun N-terminal kinase (JNK) and caspases.[8][10]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear comparison. The following tables provide examples of how to structure results from ADCC and CDC assays.

Table 1: **Infliximab**-Mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)

Infliximab Concentration (ng/mL)	Mean Percentage Cytotoxicity (%)	Standard Deviation
0	5.2	1.1
10	25.8	2.5
100	55.3	4.1
1000	85.1	3.8
10000	92.5	2.9
EC50 (ng/mL)	~80	

Table 2: **Infliximab**-Mediated Complement-Dependent Cytotoxicity (CDC)

Infliximab Concentration (μ g/mL)	Mean Percentage Cell Lysis (%)	Standard Deviation
0	8.1	1.5
0.1	30.7	3.2
1	68.4	5.0
10	90.6	2.7
100	95.2	1.9
EC50 (μ g/mL)	~0.5	

Experimental Protocols

Protocol 1: Infliximab ADCC Assay

This protocol describes a method to measure the ability of **infliximab** to induce ADCC against target cells expressing tmTNF- α , using peripheral blood mononuclear cells (PBMCs) as effector cells.

Materials:

- Target Cells: CHO or Jurkat cells stably transfected to express tmTNF- α .
- Effector Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).
- **Infliximab**: Serial dilutions of **infliximab**.
- Assay Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).
- Cytotoxicity Detection Reagent: e.g., CytoTox-Glo™ Luciferase Assay (Promega) or Calcein AM.
- 96-well white, clear-bottom tissue culture plates.

Procedure:

- Target Cell Preparation:
 - Culture tmTNF- α expressing target cells to 80-90% confluence.
 - Harvest and wash the cells twice with assay medium.
 - Resuspend the cells to a concentration of 1×10^5 cells/mL.
 - Plate 100 μ L of the target cell suspension (10,000 cells/well) into a 96-well plate and incubate for 2-4 hours to allow for cell adherence.
- Effector Cell Preparation:
 - Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
 - Wash the PBMCs twice with assay medium.
 - Resuspend the effector cells to a concentration of 2.5×10^6 cells/mL.
- Assay Setup:
 - Prepare serial dilutions of **infliximab** in assay medium.
 - Add 50 μ L of the **infliximab** dilutions to the wells containing the target cells.
 - Add 50 μ L of the effector cell suspension to achieve an Effector to Target (E:T) cell ratio of 25:1.[6]
 - Include control wells:
 - Target cells only (spontaneous release).
 - Target cells with effector cells, without **infliximab** (basal cytotoxicity).
 - Target cells with a lysis agent (e.g., 1% Triton X-100) (maximum release).
- Incubation:

- Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Cytotoxicity Measurement:
 - Follow the manufacturer's instructions for the chosen cytotoxicity detection reagent. For example, if using a luciferase-based assay, add the reagent and measure luminescence.
 - The percentage of specific cytotoxicity is calculated as follows:

Protocol 2: Infliximab CDC Assay

This protocol details a method to assess the ability of **infliximab** to induce CDC on tmTNF- α expressing target cells.

Materials:

- Target Cells: CHO cells stably expressing tmTNF- α .[\[6\]](#)
- **Infliximab**: Serial dilutions of **infliximab**.
- Complement Source: Normal Human Serum (NHS) or baby rabbit complement.
- Assay Buffer: RPMI-1640 with 0.1% BSA.
- Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or AlamarBlue.[\[11\]](#)
- 96-well tissue culture plates.

Procedure:

- Target Cell Preparation:
 - Harvest and wash tmTNF- α expressing CHO cells twice with assay buffer.
 - Resuspend the cells to a concentration of 5 x 10⁴ cells/mL.
 - Plate 100 μ L of the cell suspension (5,000 cells/well) into a 96-well plate.[\[6\]](#)

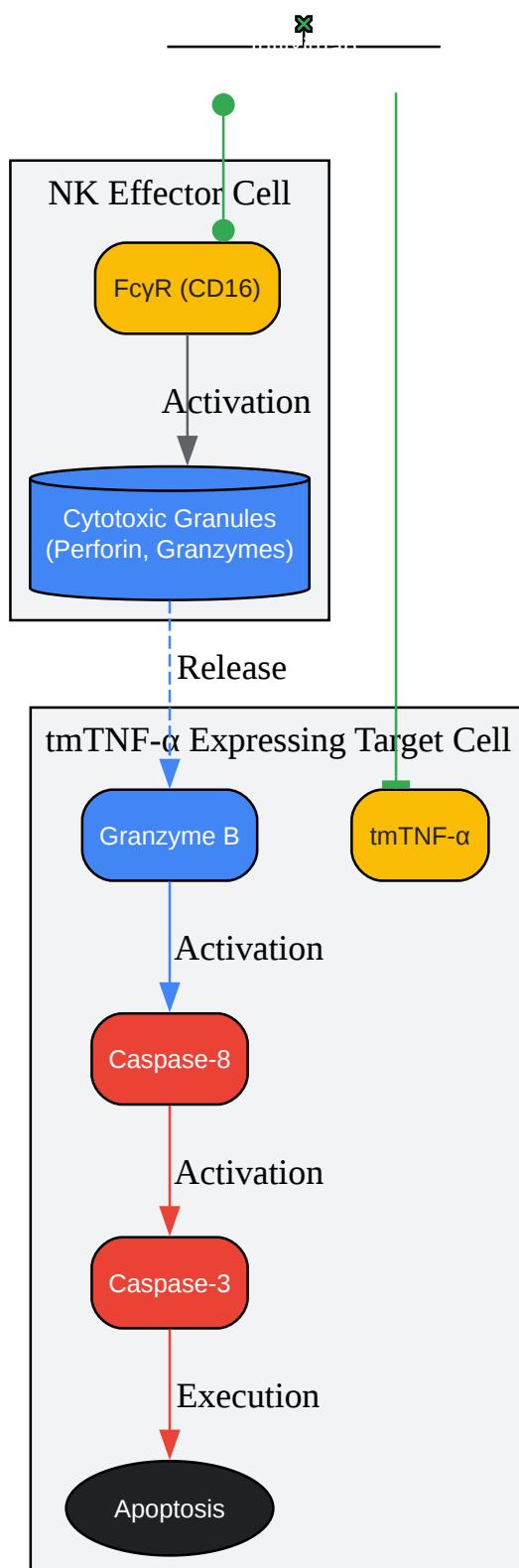
- Assay Setup:
 - Prepare serial dilutions of **infliximab** in assay buffer.
 - Add 50 µL of the **infliximab** dilutions to the wells.
 - Add 50 µL of the complement source (e.g., 1:3 diluted NHS) to each well.[11]
 - Include control wells:
 - Target cells with complement only (no antibody).
 - Target cells with **infliximab** but with heat-inactivated complement.
 - Target cells only (no antibody, no complement).
- Incubation:
 - Incubate the plate for 2-4 hours at 37°C.[6]
- Cell Viability Measurement:
 - Follow the manufacturer's protocol for the chosen cell viability reagent. For instance, with a luminescent assay, add the reagent and measure the signal.
 - The percentage of cell lysis is calculated as follows:

Signaling Pathways and Visualizations

The cytotoxic effects of **infliximab** are underpinned by specific intracellular signaling cascades.

Infliximab-Mediated ADCC and Apoptosis Signaling

Binding of **infliximab** to tmTNF- α and subsequent engagement of Fc γ receptors on NK cells triggers the release of cytotoxic granules. The granzymes within these granules enter the target cell and activate a caspase cascade, leading to apoptosis.

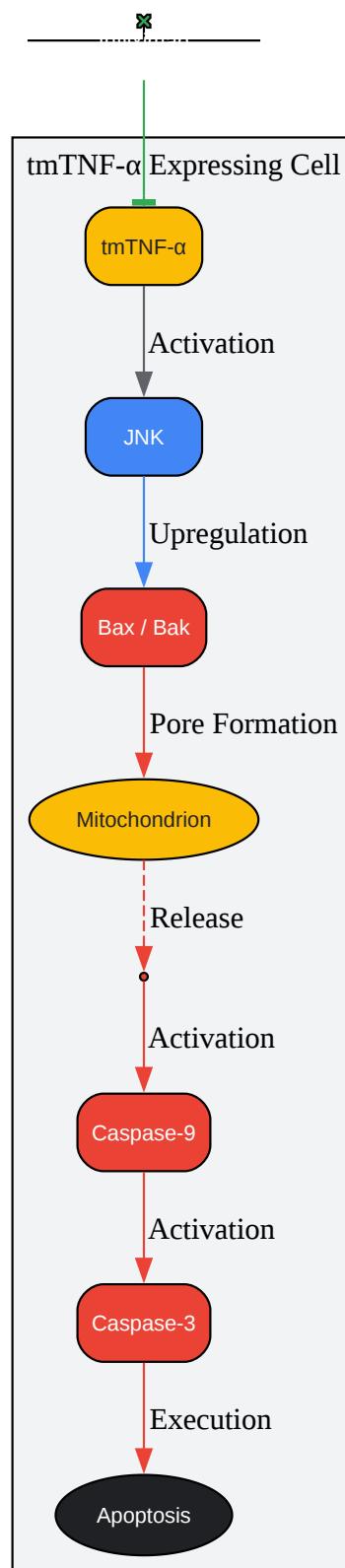


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Caption: **Infliximab**-mediated ADCC signaling pathway.

Infliximab-Induced Reverse Signaling Leading to Apoptosis

The binding of **infliximab** to tmTNF- α can also directly induce apoptosis in the target cell through reverse signaling.

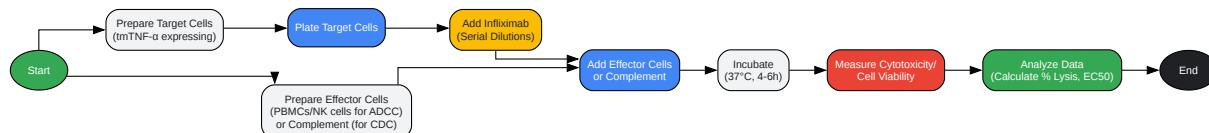


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Caption: **Infliximab**-induced reverse signaling and apoptosis.

Experimental Workflow for Cytotoxicity Assays

The following diagram outlines the general workflow for conducting **infliximab** cytotoxicity assays.



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Caption: General workflow for **infliximab** cytotoxicity assays.

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